2-{4-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]piperazin-1-yl}pyrimidine
Description
2-{4-[1-(Thiophene-2-carbonyl)azetidine-3-carbonyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperazine ring. The piperazine moiety is further substituted with an azetidine ring bearing a thiophene-2-carbonyl group.
Properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c23-15(13-11-22(12-13)16(24)14-3-1-10-25-14)20-6-8-21(9-7-20)17-18-4-2-5-19-17/h1-5,10,13H,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOACZJNWAKTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]piperazin-1-yl}pyrimidine represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves multiple steps, including the formation of the azetidine ring and subsequent modifications to introduce the thiophene and piperazine moieties. The synthetic pathway typically employs methods such as the Horner-Wadsworth-Emmons reaction, which has been shown to yield high purity and good yields of the target compound .
Table 1: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | HWE Reaction | Methyl esters, NaH | 60 |
| 2 | Cyclization | Thiophene derivatives | 64 |
| 3 | Purification | Flash column chromatography | High |
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Notably, its interaction with biological targets such as enzymes and receptors is crucial for understanding its pharmacological potential.
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs have demonstrated significant anticancer properties. For instance, derivatives that incorporate piperazine rings have been linked to inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific activity of this compound against various cancer cell lines remains to be fully elucidated but shows promise based on its structural analogs.
Anticholinesterase Activity
Another area of interest is the potential anticholinesterase activity of this compound. Piperazine derivatives have been shown to inhibit human acetylcholinesterase effectively, which is a critical target in the treatment of Alzheimer's disease . Virtual screening studies suggest that modifications to the piperazine structure can enhance binding affinity at both peripheral and catalytic sites of the enzyme, indicating a promising therapeutic avenue for neurodegenerative conditions .
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds. For example, a study on piperazine derivatives indicated that modifications could lead to improved efficacy against specific targets involved in neurodegeneration . Furthermore, compounds similar to this compound have shown synergistic effects when combined with established chemotherapeutic agents like temozolomide in glioblastoma models .
Scientific Research Applications
Pharmacological Applications
1. Inhibition of Monoacylglycerol Lipase (MAGL)
One of the primary applications of this compound is as a selective inhibitor of monoacylglycerol lipase, an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, the compound increases levels of 2-AG, which enhances cannabinoid receptor activation. This mechanism has potential implications in managing pain, inflammation, and mood disorders.
2. Neuropharmacology
Research indicates that compounds similar to 2-{4-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]piperazin-1-yl}pyrimidine may have neuroprotective effects. Studies have shown that modulation of the endocannabinoid system can influence neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease . The compound's ability to affect neurotransmitter systems positions it as a candidate for further investigation in neuropharmacology.
3. Anticancer Activity
There is growing interest in the anticancer potential of piperazine derivatives. Compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although further research is necessary to elucidate its efficacy and mechanism of action in oncology .
Case Study 1: Endocannabinoid Modulation
A study investigating the effects of monoacylglycerol lipase inhibitors demonstrated that compounds structurally related to this compound significantly reduced pain responses in animal models. These findings highlight the compound's potential utility in pain management therapies.
Case Study 2: Neuroprotective Effects
In vitro studies have shown that this compound can enhance neuronal survival under stress conditions by modulating endocannabinoid signaling pathways. This suggests a role in neuroprotection and warrants further exploration for therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperazine-Pyrimidine Derivatives
Key Observations:
Structural Diversity: The target compound’s azetidine-thiophene substitution contrasts with other derivatives featuring fluorophenylthio (Compound 21), nitroimidazole (Compound 2), or trifluoromethylpyridine (MK42) groups. The carbonyl-azetidine linker in the target compound may enhance rigidity compared to flexible propyl or butanone linkers in analogs .
Synthetic Efficiency: Yields for similar compounds vary widely (48–91%), with MK42 achieving the highest yield (91%) via amide coupling .
Physicochemical Properties :
- Melting points range from 73°C (Compound 25, ) to 196°C (Compound 10, ), influenced by substituent polarity and crystallinity. The target compound’s azetidine-thiophene group may lower melting points relative to nitroimidazole derivatives (e.g., 180°C for Compound 2) due to reduced hydrogen-bonding capacity .
Pharmacological Implications
While direct biological data for the target compound are unavailable, insights can be drawn from analogs:
- CYP51 Inhibition: Pyridine-piperazine derivatives like UDO exhibit anti-Trypanosoma cruzi activity by inhibiting CYP51 . The target compound’s thiophene moiety may similarly modulate cytochrome P450 interactions.
- Receptor Targeting : Piperazine-pyrimidine scaffolds are common in antipsychotic and antiparkinsonian drug design (e.g., haloperidol derivatives in ). The azetidine-thiophene group could influence dopamine receptor binding kinetics .
Q & A
Q. What experimental controls ensure reproducibility in synthesizing piperazine-azetidine hybrids?
- Methodological Answer : Monitor reaction progress via TLC/HPLC and optimize catalysts (e.g., DIPEA for amine coupling). For example, azetidine ring-opening side reactions can be minimized by maintaining low temperatures (< 0°C) during acyl chloride formation .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
